molecular formula C27H29N3O B11462779 7-Tert-butyl-5-(2-methoxyphenyl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

7-Tert-butyl-5-(2-methoxyphenyl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11462779
M. Wt: 411.5 g/mol
InChI Key: URRDEAVCLAFHQD-UHFFFAOYSA-N
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Description

7-TERT-BUTYL-5-(2-METHOXYPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinazoline core, which is a fused ring system combining pyrazole and quinazoline moieties, along with tert-butyl, methoxyphenyl, and phenyl substituents.

Preparation Methods

The synthesis of 7-TERT-BUTYL-5-(2-METHOXYPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can be achieved through multi-step organic reactions. One common method involves the condensation of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate to form 3-amino-5-tert-butylpyrazole . This intermediate can then undergo further cyclization and functionalization reactions to yield the final pyrazoloquinazoline structure. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-TERT-BUTYL-5-(2-METHOXYPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 7-TERT-BUTYL-5-(2-METHOXYPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include other pyrazoloquinazolines with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

The uniqueness of 7-TERT-BUTYL-5-(2-METHOXYPHENYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C27H29N3O

Molecular Weight

411.5 g/mol

IUPAC Name

7-tert-butyl-5-(2-methoxyphenyl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C27H29N3O/c1-27(2,3)19-14-15-23-21(16-19)25(20-12-8-9-13-24(20)31-4)29-26-22(17-28-30(23)26)18-10-6-5-7-11-18/h5-13,17,19H,14-16H2,1-4H3

InChI Key

URRDEAVCLAFHQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5OC

Origin of Product

United States

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